Kaempferide 7-glucoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16290-08-7 |
|---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.407 |
IUPAC Name |
3,5-dihydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-10-4-2-9(3-5-10)21-19(28)17(26)15-12(24)6-11(7-13(15)32-21)31-22-20(29)18(27)16(25)14(8-23)33-22/h2-7,14,16,18,20,22-25,27-29H,8H2,1H3/t14-,16-,18+,20-,22-/m1/s1 |
InChI Key |
XJQKYCNSLNPXDD-XMHBHJPISA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyms |
Mumenin |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Distribution of Kaempferol 7 Glucoside
Botanical Sources and Plant Families Constituting Kaempferol (B1673270) 7-glucoside
Kaempferol 7-glucoside and its derivatives have been identified in a diverse range of plant families and species.
Research has documented the presence of Kaempferol 7-glucoside in a number of specific plants. For instance, it has been isolated from Smilax china and the fern Asplenium rhizophyllum. wikipedia.org The compound is also found in Cudrania tricuspidata, a plant distributed in East Asia. researchgate.netnih.gov Additionally, it has been identified in Ginkgo biloba. biomol.com
Derivatives of Kaempferol 7-glucoside are also found across the plant kingdom. Kaempferol 3-O-rutinoside 7-O-glucoside has been identified in red tomatoes and Hosta ventricosa of the Liliaceae family. medchemexpress.com Another derivative, Kaempferol 3-sophoroside-7-glucoside, is a natural product found in the stems of Equisetum hyemale L. and has also been noted in roasted Lycium chinense leaves and Sauropus spatulifolius of the Euphorbiaceae family. chemfaces.commedchemexpress.com Furthermore, Kaempferol 3-robinoside 7-glucoside has been documented in genera such as Catharanthus, Gynura, Strychnos, Vinca, and Withania. phytolab.com
The following table provides a summary of plant species and the specific Kaempferol 7-glucoside derivatives they contain.
| Botanical Name | Plant Family | Derivative of Kaempferol 7-glucoside |
| Asplenium rhizophyllum | Aspleniaceae | Kaempferol 7-O-glucoside |
| Cudrania tricuspidata | Moraceae | Kaempferol 7-O-β-D-glucoside nih.gov |
| Equisetum hyemale L. | Equisetaceae | Kaempferol 3-sophoroside-7-glucoside chemfaces.com |
| Ginkgo biloba | Ginkgophyta | Kaempferol 7-O-glucoside biomol.com |
| Hosta ventricosa | Liliaceae | Kaempferol 3-O-rutinoside 7-O-glucoside medchemexpress.com |
| Lycium chinense | Solanaceae | Kaempferol 3-sophoroside-7-glucoside medchemexpress.com |
| Sauropus spatulifolius | Euphorbiaceae | Kaempferol 3-sophoroside-7-glucoside medchemexpress.com |
| Smilax china | Smilacaceae | Kaempferol 7-O-glucoside wikipedia.org |
| Catharanthus sp. | Apocynaceae | Kaempferol 3-robinoside 7-glucoside phytolab.com |
| Gynura sp. | Asteraceae | Kaempferol 3-robinoside 7-glucoside phytolab.com |
| Strychnos sp. | Loganiaceae | Kaempferol 3-robinoside 7-glucoside phytolab.com |
| Vinca sp. | Apocynaceae | Kaempferol 3-robinoside 7-glucoside phytolab.com |
| Withania sp. | Solanaceae | Kaempferol 3-robinoside 7-glucoside phytolab.com |
Kaempferol 7-glucoside is present in several edible plants and medicinal herbs. It can be found in food items such as flaxseed, ginkgo nuts, and white cabbage. foodb.ca The compound has also been identified in apples and cauliflower. mdpi.com
Many plants containing Kaempferol 7-glucoside and its derivatives are used in traditional medicine. For example, Equisetum hyemale L., a source of Kaempferol 3-sophoroside-7-glucoside, is a known medicinal herb. chemfaces.com Similarly, plants from the genera Catharanthus, Gynura, Strychnos, Vinca, and Withania, which contain Kaempferol 3-robinoside 7-glucoside, have applications in herbal medicine. phytolab.combiosynth.com Cudrania tricuspidata, containing Kaempferol 7-O-β-D-glucoside, is another plant with a history of use in traditional practices. researchgate.netnih.gov
The following table lists some edible plants and medicinal herbs where Kaempferol 7-glucoside and its derivatives have been found.
| Plant Type | Common Name | Botanical Name | Derivative of Kaempferol 7-glucoside |
| Edible Plant | Apple | Malus domestica | Kaempferol 7-O-glucoside |
| Edible Plant | Cauliflower | Brassica oleracea var. botrytis | Kaempferol glucosides mdpi.com |
| Edible Plant | Flaxseed | Linum usitatissimum | Kaempferol 7-glucoside foodb.ca |
| Edible Plant | Ginkgo Nuts | Ginkgo biloba | Kaempferol 7-O-glucoside biomol.comfoodb.ca |
| Edible Plant | White Cabbage | Brassica oleracea var. capitata f. alba | Kaempferol 7-glucoside foodb.ca |
| Medicinal Herb | Horsetail | Equisetum hyemale L. | Kaempferol 3-sophoroside-7-glucoside chemfaces.com |
| Medicinal Herb | Periwinkle | Catharanthus sp., Vinca sp. | Kaempferol 3-robinoside 7-glucoside phytolab.com |
| Medicinal Herb | - | Cudrania tricuspidata | Kaempferol 7-O-β-D-glucoside nih.gov |
Distribution Patterns within Plant Tissues
The distribution of Kaempferol 7-glucoside and its derivatives can vary within different parts of a plant. For instance, in Cudrania tricuspidata, Kaempferol 7-O-β-D-glucoside has been isolated from the leaves. researchgate.netnih.gov In Equisetum hyemale L., Kaempferol 3-sophoroside-7-glucoside is found in the stems. chemfaces.com The leaves of roasted Lycium chinense are also a source of Kaempferol 3-sophoroside-7-glucoside. medchemexpress.com In the case of Ribes species, Kaempferol-7-glucoside has been detected in the seeds. mdpi.com
Geographical Context of Sourcing Plant Materials
The geographical origin of plant materials can influence their phytochemical composition, including the presence of compounds like Kaempferol 7-glucoside. Cudrania tricuspidata, for example, is primarily distributed in East Asia. researchgate.net Opuntia ficus-indica, or the nopal cactus, which contains various flavonoids, has a wide geographical distribution that includes Mexico, Latin America, South Africa, and Mediterranean countries. mdpi.com The plant was likely introduced to the northwest of Africa from Central America in the 15th century. mdpi.com
The Serra da Estrela mountain range in Portugal is another region noted for its botanical diversity, including medicinal plants with various bioactive compounds. nih.gov Environmental factors such as temperature, soil, and light can play a more significant role than genetic proximity in determining the phenolic compound content in some plants, as observed in the Ribes genus. mdpi.com
Biosynthesis and Enzymatic Transformations of Kaempferol 7 Glucoside
General Flavonoid Biosynthetic Pathways Leading to Kaempferol (B1673270) Aglycone
The biosynthesis of kaempferol, the aglycone precursor of kaempferide (B1673269) 7-glucoside, is a well-characterized branch of the general phenylpropanoid pathway in plants. mdpi.com This pathway commences with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes: phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). mdpi.com
The subsequent condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), results in the formation of naringenin (B18129) chalcone. frontiersin.org This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. frontiersin.org Naringenin serves as a crucial intermediate, which is then hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol. nih.gov Finally, the enzyme flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol, leading to the formation of the flavonol, kaempferol. nih.gov
Enzymatic Glucosylation at the 7-O Position
The attachment of a glucose moiety to the 7-hydroxyl group of the kaempferol aglycone is a critical step in the formation of kaempferide 7-glucoside. This reaction is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.com
Identification and Characterization of Glucosyltransferases
Several UDP-glycosyltransferases (UGTs) with the ability to glucosylate the 7-hydroxyl group of flavonoids have been identified and characterized from various plant species. These enzymes play a pivotal role in the diversification of flavonoid structures. mdpi.comoup.com For instance, a glucosyltransferase from tobacco (Nicotiana tabacum), when expressed in Escherichia coli, demonstrated the ability to convert kaempferol into kaempferol 7-O-glucoside. researchgate.netresearchgate.net Similarly, UGTs from Carthamus tinctorius have been shown to catalyze the formation of kaempferol-7-O-glucoside. mdpi.com In Arabidopsis thaliana, the enzyme UGT73C6 has been identified as a UDP-glucose:flavonol-3-O-glycoside-7-O-glucosyltransferase, indicating its role in adding a glucose molecule to the 7-OH position of a kaempferol derivative that is already glycosylated at the 3-OH position. nih.gov Research on sweet orange (Citrus sinensis) has identified CsUGT76F1 as a flavonoid 7-O-UGT with broad substrate specificity, including kaempferol. frontiersin.org Furthermore, studies on tea plants (Camellia sinensis) have characterized CsUGT75L12 as a flavonoid 7-O-glucosyltransferase. nih.govresearchgate.net A glucosyltransferase from Bacillus cereus, BcGT-3, has also been shown to glycosylate the 7-hydroxyl group of kaempferol, particularly after the 3-hydroxyl group has been glycosylated. jmb.or.kr
Role of Specific Glucosyltransferases in 7-O-Glucoside Formation
The regioselectivity of UGTs is a key determinant in the final structure of the flavonoid glycoside. In the context of this compound formation, specific UGTs exhibit a preference for the 7-hydroxyl group of the kaempferol aglycone. For example, some UGTs from citrus show activity at the 7-O-position, which is a crucial initial step for the synthesis of more complex flavonoid disaccharides. oup.com The enzyme UGT88B2 from Carthamus tinctorius can produce kaempferol 7-O-β-D-glucoside as the main product when used in specific concentrations. researchgate.net In tea plants, CsUGT75L12 specifically transfers a glucose unit from UDP-glucose to the 7-hydroxy position of flavonoids to produce the corresponding 7-O-glucoside. oup.com Similarly, At7GlcT in Arabidopsis thaliana utilizes flavonols like kaempferol as substrates to generate 7-O-glucosides. oup.comnih.gov The overexpression of CsUGT76F1 in tobacco plants led to an increased accumulation of kaempferol 7-O-glucoside, confirming its in vivo function as a flavonoid 7-O-glucosyltransferase. frontiersin.org
Biotechnological Production and Bioconversion Strategies for Kaempferol 7-glucoside
The low abundance of this compound in nature has spurred the development of biotechnological methods for its production and for the conversion of related compounds.
Microbial Production Systems (e.g., Escherichia coli expressing glucosyltransferases)
Microbial systems, particularly Escherichia coli, have been engineered to serve as efficient platforms for the production of flavonoid glycosides. By introducing genes encoding specific glucosyltransferases into E. coli, it is possible to achieve the targeted glucosylation of flavonoid aglycones. mdpi.com For instance, E. coli expressing a tobacco-derived glucosyltransferase (Ec-NtGT2) has been successfully used to convert kaempferol into kaempferol 7-O-glucoside with high conversion rates. researchgate.netresearchgate.net In a scaled-up process, this system yielded 40 mg/L of kaempferol 7-O-glucoside. mdpi.comresearchgate.net This approach offers a simple and efficient bioconversion system for producing flavonoid 7-O-glucosides that are otherwise not abundant in nature. researchgate.net The use of microbial hosts like E. coli provides a controllable and sustainable alternative to chemical synthesis for producing these valuable compounds. d-nb.info
Enzymatic Hydrolysis for Aglycone Production
While the focus is often on producing glycosides, the reverse reaction, enzymatic hydrolysis, is crucial for obtaining the kaempferol aglycone from its glycosidic forms. nih.gov This process is advantageous over chemical methods due to its high selectivity and milder reaction conditions. nih.gov Enzymes such as β-glucosidase have been shown to effectively hydrolyze kaempferol 7-O-glucoside to yield the kaempferol aglycone. nih.govplos.org The filamentous fungi Rhizopus oryzae and R. azygosporus have also demonstrated the ability to deglycosylate kaempferol glucosides to produce the aglycone, likely through the action of secreted β-glucosidases. mdpi.com Another promising tool for this purpose is the commercial enzyme mix snailase, which has been shown to effectively hydrolyze kaempferol glycosides to the aglycone. frontiersin.org This enzymatic deglycosylation is a valuable strategy, as the aglycone itself often exhibits different or enhanced biological activities compared to its glycosides. plos.org
Insufficient Data Available for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested.
The initial and subsequent targeted searches failed to yield specific research findings on the antioxidant and anti-inflammatory activities of this compound that would be necessary to accurately and thoroughly address the sections and subsections outlined in the user's request. The majority of available literature pertains to the related but chemically distinct compound, Kaempferol 7-glucoside. Kaempferide is the 4'-methoxy derivative of kaempferol, and the biological activities of these two compounds are not interchangeable.
Specifically, no detailed studies were found that investigated:
The mechanisms of free radical scavenging (DPPH, ABTS) by this compound.
The role of this compound in cellular protection against oxidative damage.
The modulation of pro-inflammatory mediators (IL-1β, IL-6, TNF-α, NO, COX-2, iNOS) by this compound.
The inhibition of key inflammatory signaling pathways (NF-κB, AP-1, JAK-STAT, MAPK) by this compound.
The specific effects of this compound on macrophage responses, such as in LPS-induced RAW 264.7 cells.
To ensure scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, the article cannot be generated at this time due to the lack of available research data. Providing information on Kaempferol 7-glucoside would be scientifically inaccurate and would not align with the specified subject of the request.
Biological Activities and Mechanistic Investigations of Kaempferol 7 Glucoside
Anti-inflammatory Activities
Inhibition of Activated T Lymphocyte Proliferation
Kaempferol (B1673270) 7-glucoside has demonstrated the ability to inhibit the proliferation of activated T lymphocytes. In studies examining its anti-inflammatory properties, Kaempferol 7-glucoside was shown to suppress the proliferation of T cells stimulated by concanavalin (B7782731) A (ConA). The inhibitory effect was observed to be both time- and dose-dependent. Specifically, at a concentration of 100 μM, Kaempferol 7-glucoside exhibited inhibition rates of 25.5% after 24 hours, 51.12% after 48 hours, and 72.05% after 72 hours. plos.orgnih.gov This suggests a potential role for Kaempferol 7-glucoside in modulating immune responses.
Anticancer Activities (In Vitro Cell Line Studies)
Inhibition of Cancer Cell Proliferation
Extensive in vitro research has highlighted the antiproliferative effects of Kaempferol 7-glucoside across a range of cancer cell lines. caymanchem.com Studies have shown its efficacy in inhibiting the growth of HeLa cervical cancer cells, K562 leukemia cells, and A431 epidermoid carcinoma cells, with reported EC50 values of 3.9, 3.9, and 14.8 μg/ml, respectively. caymanchem.com Furthermore, its inhibitory activity has been observed in HepG2 human hepatoma cells, CT26 mouse colon cancer cells, and B16F1 mouse melanoma cells. plos.orgnih.govnih.gov One study noted that among a panel of cancer cells, HeLa cells were the most sensitive to the cytotoxic effects of Kaempferol 7-glucoside. nih.gov
Table 1: Inhibitory Effects of Kaempferol 7-glucoside on Cancer Cell Lines
| Cell Line | Cancer Type | Measurement | Result | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | EC50 | 3.9 µg/ml | caymanchem.com |
| K562 | Leukemia | EC50 | 3.9 µg/ml | caymanchem.com |
| A431 | Epidermoid Carcinoma | EC50 | 14.8 µg/ml | caymanchem.com |
| HepG2 | Hepatoma | Proliferation Inhibition | Demonstrated | plos.orgnih.gov |
| CT26 | Colon Cancer | Proliferation Inhibition | Demonstrated | plos.orgnih.gov |
| B16F1 | Melanoma | Proliferation Inhibition | Demonstrated | plos.orgnih.gov |
Induction of Programmed Cell Death (Apoptosis)
The anticancer activity of Kaempferol 7-glucoside is closely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is a crucial mechanism for eliminating malignant cells.
Research indicates that Kaempferol 7-glucoside triggers apoptosis in cancer cells through the mitochondrial pathway. nih.govnih.gov A key indicator of this is the modulation of the Bax/Bcl-2 protein ratio. Studies have shown that treatment with Kaempferol 7-glucoside leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in HeLa cells. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of mitochondrial factors that initiate apoptosis.
A hallmark of apoptosis is the fragmentation of cellular DNA. In studies involving HeLa cells, treatment with Kaempferol 7-glucoside resulted in evident DNA fragmentation. nih.gov This observation, along with characteristic morphological changes and an increased sub-G1 population in flow cytometry analysis, confirms the induction of apoptosis by this compound. nih.gov
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, Kaempferol 7-glucoside exerts its anticancer effects by arresting the cell cycle, thereby preventing cancer cells from dividing and proliferating.
Specifically, research has shown that Kaempferol 7-glucoside induces G2/M phase arrest in HeLa cells. nih.gov This cell cycle blockade is associated with a decrease in the levels of key regulatory proteins, Cyclin B1 and Cdk1 (Cyclin-dependent kinase 1). nih.gov The modulation of these proteins disrupts the normal progression of the cell cycle, leading to a halt at the G2/M checkpoint. Notably, this mechanism appears to be independent of the tumor suppressor protein p53. nih.gov
Table 2: Mechanistic Actions of Kaempferol 7-glucoside in HeLa Cells
| Mechanism | Effect | Key Proteins Involved | Reference |
|---|---|---|---|
| Apoptosis | Induction via mitochondrial pathway | Bax (upregulated), Bcl-2 (downregulated) | nih.govnih.gov |
| DNA Fragmentation | - | nih.gov | |
| Cell Cycle Arrest | G2/M Phase Arrest | Cyclin B1 (decreased), Cdk1 (decreased) | nih.gov |
Inhibition of Nuclear Factor-kappa B (NF-κB) Translocation
Kaempferol 7-O-β-D-glucoside (KPG) has been shown to exert anti-inflammatory effects by modulating key signaling pathways. nih.gov In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, KPG demonstrated a suppressive effect on the production of various pro-inflammatory mediators. nih.gov The underlying molecular mechanism involves the attenuation of LPS-induced nuclear factor-κB (NF-κB) activation. nih.gov KPG achieves this by decreasing the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov This is a consequence of its ability to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, and to suppress the phosphorylation of IκB kinaseα/β (IKKα/β). nih.gov Research on HeLa cells also observed the inhibition of NF-κB nuclear translocation after treatment with Kaempferol 7-O-beta-D-glucoside. nih.gov By blocking these critical steps, Kaempferol 7-glucoside effectively hinders the activation of the NF-κB signaling pathway, which is a central regulator of inflammatory responses. nih.govresearchgate.net
Antimicrobial Activities
Kaempferol 7-glucoside has demonstrated a notable spectrum of antimicrobial activities, showing efficacy against various bacterial and fungal pathogens.
Kaempferol 7-glucoside has been identified as an antibacterial agent in several studies. It is one of the compounds found in the ethyl acetate (B1210297) fraction of faloak (Sterculia quadrifida) bark, which is effective at inhibiting the growth of both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). farmaciajournal.com When isolated from Cassia renigera, Kaempferol-7-O-glucoside was effective against all tested bacteria. impactfactor.org It exhibited a Minimum Inhibitory Concentration (MIC) value of 2x10³ mg/disc for E. coli. impactfactor.orgajrconline.org However, its activity against S. aureus was lower, with a recorded MIC value of 3x10³ mg/disc. impactfactor.orgajrconline.org Another study also noted its activity against both Gram-positive and Gram-negative bacteria. scialert.net
Table 1: Antibacterial Activity of Kaempferol 7-glucoside
| Bacterium | Type | Activity Metric | Result | Source(s) |
|---|---|---|---|---|
| Escherichia coli | Gram-negative | MIC | 2x10³ mg/disc | impactfactor.org, ajrconline.org |
| Staphylococcus aureus | Gram-positive | MIC | 3x10³ mg/disc | impactfactor.org, ajrconline.org |
| Salmonella typhi | Gram-negative | Zone of Inhibition | 12 mm | impactfactor.org, ajrconline.org |
| Pseudomonas aeruginosa | Gram-negative | Zone of Inhibition | 7 mm | impactfactor.org, ajrconline.org |
| S. aureus | Gram-positive | Biofilm Inhibition (by A7G) | 88.9% at 1/2 MIC | dovepress.com |
| E. coli | Gram-negative | Biofilm Inhibition (by A7G) | 83.2% at 1/2 MIC | dovepress.com |
Note: The table includes data for Apigenin-7-O-glucoside (A7G) for comparative context on biofilm inhibition as per the source.
The antifungal properties of Kaempferol 7-glucoside have been documented against several phytopathogenic fungi. When isolated from Cassia renigera and Cassia pumila, the compound was found to be effective against a range of fungi. impactfactor.orgajrconline.orgpharmainfo.in Specifically, it showed activity against Aspergillus flavus and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) value of 2x10³ mg/disc for both species. impactfactor.orgajrconline.orgresearchgate.net In contrast, its activity against Fusarium moniliforme and Rhizoctonia bataticola was minimal, with an inhibition zone of 6 mm reported for each. impactfactor.orgajrconline.org Other studies have also highlighted that kaempferol and its glycosides possess significant antifungal effects against these types of fungi. notulaebotanicae.ro For instance, kaempferol itself was found to be moderately active in inhibiting aflatoxin B1 biosynthesis in Aspergillus flavus. acs.org
Table 2: Antifungal Activity of Kaempferol 7-glucoside
| Fungus | Activity Metric | Result | Source(s) |
|---|---|---|---|
| Aspergillus flavus | MIC | 2x10³ mg/disc | impactfactor.org, ajrconline.org |
| Aspergillus niger | MIC | 2x10³ mg/disc | impactfactor.org, ajrconline.org |
| Fusarium moniliforme | Zone of Inhibition | 6 mm | impactfactor.org, ajrconline.org |
| Rhizoctonia bataticola | Zone of Inhibition | 6 mm | impactfactor.org, ajrconline.org |
Antiviral Activities
Kaempferol 7-glucoside has been investigated for its potential as an antiviral agent, demonstrating inhibitory effects against viral replication and specific viral enzymes. researchgate.netmdpi.com
Kaempferol 7-glucoside has been shown to inhibit the replication of certain viruses. mdpi.com Research on its effects against Human Immunodeficiency Virus 1 (HIV-1) revealed that the compound acts at an early stage of the viral infection. nih.gov It demonstrated the ability to inhibit HIV-1 multiplication, with a 100 µg/ml concentration leading to a 95% inhibition rate. nih.gov Time-of-drug-addition experiments confirmed that its inhibitory effects are exerted during the early phases of the HIV life cycle. nih.gov Furthermore, Kaempferol 7-glucoside, isolated from Securigera securidaca, has also shown potent activity against Herpes Simplex Virus 1 (HSV-1) by inhibiting its multiplication at a high rate. mdpi.com Some research suggests that kaempferol can affect the Internal Ribosome Entry Site (IRES) function, thereby impacting viral replication. apub.kr
A key mechanism behind the antiviral activity of Kaempferol 7-glucoside is the inhibition of specific viral enzymes essential for replication. researchgate.net Studies have demonstrated that both kaempferol and Kaempferol 7-glucoside can inhibit the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the HIV life cycle. researchgate.netnih.gov Notably, Kaempferol 7-glucoside was found to be a more potent inhibitor of RT than kaempferol itself, with both compounds inhibiting the enzyme's activity by over 60%. mdpi.comnih.gov This targeted inhibition of HIV-1 reverse transcriptase presents Kaempferol 7-glucoside as a potential candidate for anti-HIV drug development. nih.govmdpi.com
Table 3: Anti-HIV-1 Activity of Kaempferol 7-glucoside
| Activity | Metric | Result | Source(s) |
|---|---|---|---|
| Inhibition of HIV-1 Multiplication | Inhibition Rate | 95% (at 100 µg/ml) | nih.gov |
| Anti-HIV-1 Activity | IC₅₀ | 32 µg/ml | nih.gov |
| Reverse Transcriptase Inhibition | % Inhibition | >60% | nih.gov |
Interference with Viral Entry into Host Cells
Kaempferol 7-glucoside has been identified as a potential antiviral agent, with research indicating its ability to interfere with the early stages of viral infection, including viral entry into host cells. Studies on its effects against Human Immunodeficiency Virus-1 (HIV-1) have shown that this compound can inhibit viral multiplication. nih.gov
Specifically, time-of-drug-addition experiments revealed that Kaempferol 7-glucoside exerts its inhibitory effects during the early phase of the HIV infection cycle. nih.gov This suggests a mechanism that may involve blocking the virus from entering the host's cells. Further investigation into its antiviral properties has highlighted its action against the HIV-1 reverse transcriptase enzyme, which is crucial for the virus to replicate its genetic material. nih.govnih.gov In comparative studies, the antiviral activity of Kaempferol 7-glucoside was found to be more pronounced than its aglycone form, kaempferol. nih.gov
Research has also explored the potential of Kaempferol 7-glucoside and its derivatives against other viruses. For instance, certain kaempferol glycosides have been shown to block the 3a channels of coronaviruses, a mechanism that could inhibit virus release. nih.govnih.gov Additionally, it has demonstrated inhibitory action against the replication of Herpes Simplex Virus (HSV). mdpi.com
| Virus | Reported Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Human Immunodeficiency Virus-1 (HIV-1) | Inhibited HIV-1 multiplication with an IC50 of 32 μg/ml. | Inhibits the early stage of HIV infection and demonstrates potent anti-HIV-1 reverse transcriptase activity. | nih.gov |
| Herpes Simplex Virus (HSV) | Potent anti-HSV activity. | Inhibits HSV-1 multiplication. | mdpi.comresearchgate.net |
Modulation of Immune Checkpoint Pathways (e.g., PD-1/PD-L1 interaction in vitro)
The interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), is a critical immune checkpoint pathway that cancer cells can exploit to evade the immune system. frontiersin.org Small molecules that can block this interaction are of significant interest in cancer immunotherapy.
While direct studies on Kaempferide (B1673269) 7-glucoside are limited, research on the closely related compound, Kaempferol 7-O-rhamnoside, provides valuable insights. In vitro studies have demonstrated that Kaempferol and its glycoside, Kaempferol 7-O-rhamnoside, can inhibit the PD-1/PD-L1 interaction. mdpi.comnih.govnih.govresearchgate.net
Biochemical assays, such as competitive ELISA, have shown that these compounds can significantly block the binding between PD-1 and PD-L1 proteins. mdpi.comresearchgate.net Further cellular-based assays using co-culture systems of PD-1 expressing Jurkat cells and PD-L1 expressing CHO-K1 cells have confirmed this blocking activity at non-cytotoxic concentrations. nih.govresearchgate.net Biophysical techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI) have been used to determine the binding affinity and direct inhibition of Kaempferol 7-O-rhamnoside against the PD-1/PD-L1 interaction. mdpi.comnih.govresearchgate.net Computational docking studies have also been employed to simulate the binding mode of these compounds to PD-1 and PD-L1. mdpi.comnih.govresearchgate.net Interestingly, while Kaempferol and Kaempferol 7-O-rhamnoside showed inhibitory effects, Kaempferol-3,7-dirhamnoside was found to be inactive, suggesting that the specific glycosylation pattern is crucial for activity. frontiersin.org
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Kaempferol 7-O-rhamnoside | Competitive ELISA | Significantly inhibited PD-1/PD-L1 interaction. | mdpi.comnih.gov |
| Kaempferol 7-O-rhamnoside | Cellular PD-1/PD-L1 blockade bioassay | Monitored blocking activity at non-cytotoxic concentrations. | nih.govresearchgate.net |
| Kaempferol 7-O-rhamnoside | Surface Plasmon Resonance (SPR) & Biolayer Interferometry (BLI) | Confirmed binding affinity and direct inhibition of PD-1/PD-L1 interaction. | mdpi.comnih.gov |
Enzyme Inhibitory Activities
Kaempferol 7-glucoside has been shown to inhibit several enzymes implicated in various physiological and pathological processes.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com
Kaempferol 7-O-glucoside has been identified as an inhibitor of AChE activity in cell-free assays, with a reported IC50 value of 63.94 μM. caymanchem.combiomol.com While the parent compound, kaempferol, is a known AChE inhibitor, studies on various kaempferol glycosides suggest that the nature and position of the sugar moiety can influence the inhibitory activity. mdpi.com For instance, some studies on other flavonoid glycosides have indicated that the position of the glucoside can be crucial for binding to AChE. mdpi.com
Protein Tyrosine Phosphatase (PTP) Inhibition
Protein tyrosine phosphatases (PTPs), such as PTP1B, are enzymes that play a crucial role in regulating signal transduction pathways, including the insulin (B600854) signaling pathway. medipol.edu.tr Inhibition of PTP1B is considered a potential therapeutic approach for type 2 diabetes and obesity.
Studies have reported that flavonoids isolated from Agrimonia pilosa, including kaempferol derivatives, exhibit inhibitory effects on PTP1B. caymanchem.com While specific data for Kaempferol 7-glucoside's PTP1B inhibitory activity is not extensively detailed in the provided context, related kaempferol glycosides have been investigated. For example, Kaempferol-3-O-α-L-rhamnoside showed potent PTP1B inhibition. medipol.edu.tr The structural features of flavonoids, including the number and position of hydroxyl groups and the nature of glycosylation, are known to influence their PTP1B inhibitory potency.
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. researchgate.net Inhibiting these enzymes can slow down the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.net
Kaempferol and its glycosides have been investigated for their inhibitory effects on these enzymes. While some kaempferol derivatives have shown potent inhibition against α-glucosidase and weaker to moderate inhibition of α-amylase, the specific activity of Kaempferol 7-glucoside is part of this broader research area. nih.gov For instance, Kaempferol-3,7-di-O-β-glucoside has been reported to inhibit both α-amylase and α-glucosidase. targetmol.comglpbio.commedchemexpress.com The inhibitory mechanism of flavonoids against these enzymes can be competitive, non-competitive, or mixed, depending on the specific compound and its interaction with the enzyme's active or allosteric sites. nih.gov
| Enzyme | Compound | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Kaempferol 7-O-glucoside | 63.94 μM | caymanchem.combiomol.com |
| Alpha-Amylase | Kaempferol-3,7-di-O-β-glucoside | Inhibitory activity reported. | targetmol.comglpbio.commedchemexpress.com |
| Alpha-Glucosidase | Kaempferol-3,7-di-O-β-glucoside | Inhibitory activity reported. | targetmol.comglpbio.commedchemexpress.com |
Other Biological Effects
In addition to the specific activities detailed above, Kaempferol 7-glucoside has demonstrated other biological effects in preclinical studies. It has been shown to possess radical scavenging activity, with an IC50 of 51.09 μM against DPPH radicals. caymanchem.combiomol.com This antioxidant activity is a common feature of flavonoids and contributes to their protective effects against oxidative stress.
Furthermore, Kaempferol 7-O-glucoside has been observed to inhibit the production of pro-inflammatory mediators. In mouse RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), it inhibited the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner. caymanchem.com It has also been reported to inhibit the proliferation of certain human cancer cell lines, including HeLa cervical cancer cells, K562 leukemia cells, and A431 epidermoid carcinoma cells. caymanchem.com
Immunomodulatory Effects (e.g., on lymphocyte proliferation)
The flavonoid Kaempferide 7-glucoside, also known as Kaempferol 7-O-glucoside, has been the subject of scientific investigation to determine its influence on the immune system, with a particular focus on its effects on lymphocyte proliferation. Lymphocytes, a type of white blood cell including T and B cells, are central to the adaptive immune response. The proliferation of these cells is a critical step in mounting an effective immune defense. Research into the immunomodulatory activities of this compound has revealed complex interactions, suggesting both inhibitory and stimulatory effects on lymphocyte proliferation depending on the specific context and cell type.
One area of investigation has centered on the compound's impact on activated T cells. A study comparing the bioactivities of kaempferol and its glycosides demonstrated that Kaempferol 7-O-glucoside inhibits the proliferation of T cells that have been activated by concanavalin A (Con A), a substance known to trigger T-cell division. plos.orgnih.gov The inhibitory effect was found to be both time- and dose-dependent. plos.org For instance, at a concentration of 100 μM, Kaempferol 7-O-glucoside exhibited increasing inhibition of activated T-cell proliferation over a 72-hour period. plos.org After 24 hours, the inhibition rate was 25.5%, which increased to 51.12% at 48 hours, and reached 72.05% by 72 hours. plos.org This suggests that Kaempferol 7-O-glucoside can modulate T-cell-mediated immune responses by suppressing the expansion of activated T lymphocytes.
These findings underscore the nuanced immunomodulatory profile of Kaempferol 7-O-glucoside. Its ability to inhibit the proliferation of activated T cells points towards a potential role in dampening excessive or chronic immune responses, which is a characteristic of interest for inflammatory conditions. plos.orgfrontiersin.org Conversely, its capacity to stimulate the proliferation of the broader PBMC population suggests it could also play a role in bolstering general immune readiness. nih.gov Further mechanistic investigations are required to fully elucidate the signaling pathways and cellular targets through which this compound exerts these dual effects on lymphocyte proliferation. The anti-inflammatory properties of this compound, including the inhibition of pro-inflammatory mediators, may be linked to its effects on lymphocyte activity. caymanchem.combiomol.comresearchgate.net
Research Findings on the Effects of this compound on Lymphocyte Proliferation
| Study Focus | Cell Type | Treatment | Concentration | Time Point | Observed Effect | Reference |
| Inhibition of Activated T-cell Proliferation | Activated T cells | Kaempferol 7-O-glucoside | 100 μM | 24 hours | 25.5% inhibition | plos.org |
| Inhibition of Activated T-cell Proliferation | Activated T cells | Kaempferol 7-O-glucoside | 100 μM | 48 hours | 51.12% inhibition | plos.org |
| Inhibition of Activated T-cell Proliferation | Activated T cells | Kaempferol 7-O-glucoside | 100 μM | 72 hours | 72.05% inhibition | plos.org |
| Induction of PBMC Proliferation | Peripheral Blood Mononuclear Cells (PBMCs) | Kaempferol 7-O-glucoside | Up to 1000 μg/ml | Not Specified | Dose-dependent increase in proliferation | nih.gov |
Structure Activity Relationship Sar Studies of Kaempferol Glycosides
Influence of Glycosylation Position on Biological Potency (e.g., C-7 vs. C-3 glucosides)
The specific position at which a sugar molecule attaches to the kaempferol (B1673270) aglycone has a profound impact on the compound's biological potential. Generally, glycosylation can alter properties such as solubility, stability, and the ability to interact with cellular targets. nih.govresearchgate.net
For flavonols like kaempferol, the most common sites for glycosylation are the C-3 and C-7 hydroxyl groups. cas.cn Research comparing the bioactivity of C-7 and C-3 glucosides has revealed significant differences. For instance, in terms of peroxynitrite scavenging activity, kaempferol-3-O-glucoside and kaempferol-7-O-glucoside have been shown to exhibit similar inhibitory activity. frontiersin.org However, for other activities, the position is a critical determinant.
A study comparing various kaempferol glycosides found that kaempferol-7-O-glucoside (populnin) demonstrated notable anti-inflammatory and antioxidant activities, whereas kaempferol-3-O-rhamnoside and kaempferol-3-O-rutinoside showed poor activity in the same assays. plos.orgnih.gov Specifically, in an anti-inflammatory assay measuring the inhibition of T-cell proliferation, kaempferol-7-O-glucoside was the most active among the tested glycosides. nih.gov This suggests that glycosylation at the C-7 position may be more favorable for certain biological actions compared to the C-3 position.
Impact of Sugar Moiety Composition and Linkage on Activity Profiles
The type of sugar (e.g., glucose, rhamnose, galactose) and the way it is linked to the flavonoid core are critical determinants of biological activity. mdpi.comnih.gov These variations can influence the compound's bioavailability, stability, and interaction with specific biological targets. nih.gov
The addition of sugar moieties generally increases the stability of the flavonoid aglycone. nih.govresearchgate.net However, this often comes at the cost of reduced antioxidant activity compared to the aglycone. mdpi.commdpi.com The more sugar units attached, the more the antioxidant capacity may be reduced. mdpi.com For example, studies have shown that acylated kaempferol glycosides can exhibit enhanced α-glucosidase inhibitory activity compared to their non-acylated versions. The presence of a 7-O-rhamnoside moiety has been noted to contribute to antioxidant activity by stabilizing the flavonol structure.
The nature of the sugar itself is also important. For instance, kaempferol derivatives with different disaccharide substituents at the C-3 position and a rhamnose unit at the C-7 position have been isolated and studied for their allelopathic potential, with results indicating that the type of sugar modulates the biological response. researchgate.net Furthermore, research on kaempferol glycosides from Laurus nobilis showed that the presence of specific sugar moieties was crucial for their synergistic antibacterial effect with fluoroquinolones against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Acylation of the sugar moiety, such as the addition of a p-coumaric acid group, can also significantly enhance bioactivity. In a study on Laurus nobilis leaf extract, p-coumaroyl-acylated kaempferol glycosides showed significant inhibitory action on Na+/K+-ATPase, with the stereochemistry of the acyl group influencing potency. encyclopedia.pub
The table below summarizes findings on how different sugar moieties on the kaempferol scaffold affect specific biological activities.
| Compound/Derivative Class | Sugar Moiety/Modification | Linkage Position | Observed Biological Activity | Reference(s) |
| Kaempferol Glycosides | Rhamnose | C-7 | Contributes to antioxidant activity | |
| Acylated Kaempferol Glycosides | 6''-O-acetyl-glucoside | C-3 | Enhanced α-glucosidase inhibition | |
| Kaempferol Caffeoyl Glycosides | Caffeoyl-glucopyranosyl-rhamnopyranoside | C-3 | Promotes wound healing | encyclopedia.pub |
| Kaempferol Glycosides | Rutinoside or Robinobioside | C-3 | Influences binding stability to COVID-19 main protease | rsc.org |
Comparative Analysis of Kaempferol 7-glucoside with Aglycone and Other Glycosides
Direct comparisons between kaempferol aglycone and its glycosides consistently demonstrate that the aglycone possesses superior biological activity in many in vitro assays. mdpi.com This is particularly true for antioxidant, antitumor, and anti-inflammatory activities. frontiersin.orgplos.orgnih.gov
A comprehensive study compared the activities of kaempferol, kaempferol-7-O-glucoside (kae-7-O-glu), kaempferol-3-O-rhamnoside (kae-3-O-rha), and kaempferol-3-O-rutinoside (kae-3-O-rut). The results clearly indicated that kaempferol aglycone had the highest potency across all tested activities. plos.orgnih.gov
Antitumor Activity: Kaempferol showed the highest antiproliferative effect against HepG2, CT26, and B16F1 cancer cell lines, while kae-7-O-glu and the other glycosides exhibited poor activity. plos.orgnih.gov
Antioxidant Activity: Using DPPH and ABTS assays, kaempferol had the highest free radical scavenging activity, followed by kae-7-O-glu. The other two glycosides showed no significant activity. plos.orgnih.gov
Anti-inflammatory Activity: Kaempferol was the most potent inhibitor of T-cell proliferation and nitric oxide (NO) production. Kae-7-O-glu showed moderate activity, while the others were less effective. plos.orgnih.gov
The diminished activity of glycosides is often attributed to the masking of hydroxyl groups that are crucial for biological action and potential steric hindrance caused by the bulky sugar moiety, which can prevent effective interaction with target enzymes or receptors. mdpi.commdpi.com
The following table presents a comparative view of the biological activities of kaempferol and its glycosides from a key study.
| Compound | Antiproliferative Activity (IC₅₀ on HepG2 cells, μM) | Antioxidant Activity (DPPH Scavenging, IC₅₀, μM) | Anti-inflammatory Activity (Inhibition of T-cell proliferation at 100 μM) | Reference(s) |
| Kaempferol (Aglycone) | 26.3 | 21.6 | 86.7% (at 48h) | plos.org, nih.gov |
| Kaempferol-7-O-glucoside | > 100 | 89.4 | 51.1% (at 48h) | plos.org, nih.gov |
| Kaempferol-3-O-rhamnoside | > 100 | > 100 | Low activity | plos.org, nih.gov |
| Kaempferol-3-O-rutinoside | > 100 | > 100 | Low activity | plos.org, nih.gov |
Despite lower in vitro activity, glycosylation plays a vital role in improving the stability and solubility of flavonoids, which can affect their absorption and metabolism in vivo. nih.govresearchgate.net
Computational Approaches to SAR (e.g., Molecular Docking, Pharmacophore Modeling, DFT)
Computational chemistry provides powerful tools to elucidate the structure-activity relationships of flavonoids at a molecular level. mdpi.com Techniques like molecular docking, pharmacophore modeling, and Density Functional Theory (DFT) are increasingly used to predict and explain the biological activities of kaempferol and its derivatives. frontiersin.orgnih.govresearchgate.net
Molecular Docking: This technique simulates the interaction between a ligand (e.g., a kaempferol glycoside) and a protein target. It helps predict binding affinities and identify key amino acid residues involved in the interaction. For example, molecular docking studies have been used to evaluate kaempferol glycosides as potential inhibitors of enzymes relevant to diabetes, such as α-amylase and aldose reductase. pharmainfo.in Other studies have docked kaempferol-3-O-glucoside-7-O-rhamnoside into the binding sites of NF-κB and STAT1, providing insights into its anti-inflammatory mechanism. researchgate.net Docking studies on flavonoids with the COVID-19 main protease revealed that the aglycone part and the type of sugar moiety both influence binding stability. rsc.org For instance, kaempferol monoglucoside was found to be more active than its isorhamnetin (B1672294) (O-methylated kaempferol) counterpart, suggesting that the free hydroxyl groups are important for binding. rsc.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific biological target. A pharmacophore model for kaempferol derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2) was developed, identifying key features like aromatic rings and hydrogen bond acceptors/donors as crucial for activity. frontiersin.orgnih.govnih.gov Such models can then be used to screen libraries of compounds for potential new inhibitors.
Density Functional Theory (DFT): DFT calculations are used to study the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These properties are related to the molecule's reactivity and antioxidant potential. nih.govbg.ac.rs DFT studies on kaempferol have helped to understand its radical scavenging mechanisms by calculating bond dissociation enthalpies (BDEs) and ionization potentials (IPs), which indicate the ease of donating a hydrogen atom or an electron to neutralize free radicals. bg.ac.rsresearchgate.net Such studies consistently show that the electronic structure, particularly the arrangement of hydroxyl groups, is fundamental to the antioxidant capacity of flavonoids. nih.gov
These computational methods provide valuable, atom-level insights that complement experimental data, guiding the rational design of novel flavonoid derivatives with enhanced or specific biological activities. researchgate.netresearchgate.net
Metabolism and Biotransformation of Kaempferol 7 Glucoside
Enzymatic Hydrolysis by Glycoside Hydrolases (e.g., β-glucosidase, α-L-rhamnosidase)
The initial and critical step in the metabolism of Kaempferol (B1673270) 7-glucoside is the cleavage of the glucose moiety from the kaempferol backbone, a process known as deglycosylation. This hydrolysis is catalyzed by various glycoside hydrolases.
Research has demonstrated that β-glucosidase is a key enzyme in the hydrolysis of Kaempferol 7-glucoside (also referred to as kae-7-O-glu) to its aglycone, kaempferol. plos.org This enzymatic action allows for the release of the biologically more active aglycone. In addition to microbial enzymes, glycosidases present in the small intestine, such as lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase, contribute to the hydrolysis of flavonoid glycosides. mdpi.comnih.gov While α-L-rhamnosidase is another important glycoside hydrolase involved in flavonoid metabolism, its primary role is in the hydrolysis of rhamnose-containing glycosides, such as kaempferol-3-O-rutinoside, rather than Kaempferol 7-glucoside. plos.orgnih.gov
Some glycosides can also be absorbed directly into the enterocyte via the sodium-dependent glucose transporter-1 (SGLT-1) and are subsequently hydrolyzed by the cytosolic enzyme β-glucosidase. mdpi.com The enzymatic hydrolysis of Kaempferol 7-glucoside is a crucial step for its subsequent absorption and systemic effects.
Role of Gut Microbiota in Biotransformation Processes
The gut microbiota plays a pivotal role in the biotransformation of Kaempferol 7-glucoside. A significant portion of ingested flavonoid glycosides reaches the colon intact, where they are subjected to extensive metabolism by the resident microbial communities.
The intestinal microbiota possesses a wide array of enzymes, including β-glucosidases, that efficiently hydrolyze Kaempferol 7-glucoside to its aglycone, kaempferol. mdpi.comnih.gov Specific genera of gut bacteria, such as Bacteroides, Lactobacillus, and Escherichia, are known to be involved in the metabolism of flavonoids. mdpi.comnih.gov For instance, Lactobacillus paracasei has been shown to enhance the bioavailability of kaempferol glycosides through its glucosidase activity.
Following deglycosylation, the gut microbiota can further break down the kaempferol aglycone. This involves the cleavage of the C-ring of the flavonoid structure, leading to the formation of smaller phenolic compounds. researchgate.net Key metabolites resulting from this microbial action include 4-hydroxyphenylacetic acid, 4-methylphenol, and phloroglucinol. nih.govresearchgate.net These smaller metabolites can then be absorbed into the systemic circulation. nih.gov
Formation of Conjugated Metabolites (e.g., glucuronides)
Once the aglycone, kaempferol, is released, it undergoes phase II metabolism, primarily in the enterocytes of the small intestine and in the liver. This process involves the attachment of conjugating groups, such as glucuronic acid or sulfate, to the hydroxyl groups of the kaempferol molecule. This conjugation increases the water solubility of the compounds, facilitating their excretion.
Studies using the Caco-2 cell model, which mimics the human intestinal epithelium, have identified several conjugated metabolites of kaempferol. These include kaempferol-3-glucuronide (B1261999), kaempferol-7-glucuronide, and kaempferol-4'-glucuronide. nih.govcapes.gov.brresearchgate.net In addition to glucuronidation, sulfation also occurs, leading to the formation of sulfated conjugates and mixed glucurono-sulfate conjugates. nih.govcapes.gov.brresearchgate.net The formation of these conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). uni-regensburg.de
These conjugated metabolites are the primary forms of kaempferol found in systemic circulation and are eventually eliminated from the body through urine and bile. nih.gov
Identification of Metabolites in Biological Systems (non-human)
The metabolism of Kaempferol 7-glucoside and its aglycone has been investigated in various non-human biological systems, providing valuable insights into its biotransformation pathways.
In in vitro studies using the Caco-2 intestinal cell line, several conjugated metabolites of kaempferol have been identified. These studies have been instrumental in elucidating the specific positions on the kaempferol molecule where glucuronidation and sulfation occur.
Animal studies have further confirmed these metabolic pathways. In rats, for example, kaempferol-7-O-β-D-glucuronide and kaempferol-3,7-di-O-β-D-glucuronide have been proposed as metabolites found in bile and blood. uni-regensburg.de The administration of kaempferol-rich foods to rats has led to the detection of kaempferol-3-glucuronide as a major metabolite in plasma and urine. wvu.edu
Microbial fermentation studies have also shed light on the biotransformation of kaempferol glycosides. For instance, fermentation of plant extracts containing kaempferol glucosides with the fungus Rhizopus oryzae has been shown to effectively deglycosylate these compounds to produce the aglycone, kaempferol. mdpi.com
The table below summarizes the identified metabolites of Kaempferol 7-glucoside and its aglycone in various non-human biological systems.
| Biological System | Identified Metabolites | Research Finding |
| Caco-2/TC7 Cells | Kaempferol-3-glucuronide, Kaempferol-7-glucuronide, Kaempferol-4'-glucuronide, Kaempferol sulfate, Kaempferol glucurono-sulfate | In vitro model of intestinal absorption and metabolism demonstrated the formation of various phase II conjugates of the aglycone, kaempferol. nih.govcapes.gov.brresearchgate.net |
| Rats (in vivo) | Kaempferol-7-O-β-D-glucuronide, Kaempferol-3,7-di-O-β-D-glucuronide | These glucuronide conjugates have been suggested to be present in the bile and blood of rats following administration. uni-regensburg.de |
| Rats (in vivo) | Kaempferol-3-glucuronide, Kaempferol mono- and di-sulfates | Following ingestion of a kaempferol-rich food, these were the major metabolites identified in plasma and urine. wvu.edu |
| Rhizopus oryzae (fungus) | Kaempferol | Fermentation with this fungus led to the deglycosylation of kaempferol glucosides to the aglycone. mdpi.com |
| RAW 264.7 Macrophages (mouse) | Not specified | Studies in this cell line have focused on the anti-inflammatory effects of Kaempferol 7-glucoside rather than its specific metabolites. caymanchem.comnih.gov |
Advanced Analytical Methodologies for Kaempferol 7 Glucoside
Chromatographic Separation Techniques (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are fundamental techniques for the separation and analysis of Kaempferol (B1673270) 7-glucoside from complex mixtures. researchgate.net These methods are prized for their efficiency and resolving power.
Typically, reversed-phase columns, such as C18, are employed for the separation. researchgate.netscirp.org A gradient elution system is commonly used, involving a mobile phase consisting of an aqueous component, often with a small percentage of acid like formic or acetic acid to improve peak shape, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). scirp.orgscispace.com For instance, a binary solvent system of water and acetic acid (98:2, v/v) as eluent A and a mixture of acetonitrile, water, and acetic acid (50:49.5:0.5, v/v/v) as eluent B has been successfully used. nih.gov The detection is usually carried out using a Diode Array Detector (DAD) or a UV detector, with monitoring at specific wavelengths where flavonoids absorb, such as 280, 330, and 520 nm. scispace.com
UHPLC, with its use of smaller particle size columns (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. chemfaces.comwvu.edu The optimization of parameters such as flow rate and gradient elution time is crucial for achieving complete separation of target compounds. wvu.edu
Table 1: Example HPLC and UHPLC Parameters for Kaempferol 7-glucoside Analysis
| Parameter | HPLC | UHPLC | Source(s) |
| Column | Synergi 4 µm Hydro-RP 80A (250 x 4.6 mm) | Hypersil Gold AQ RP-C18 (200 x 2.1 mm, 1.9 µm) | scispace.comnih.gov |
| Mobile Phase A | Water/acetic acid (98:2, v/v) | 0.1% formic acid in water (v/v) | scispace.comnih.gov |
| Mobile Phase B | Acetonitrile/water/acetic acid (50:49.5:0.5, v/v/v) | 0.1% formic acid in acetonitrile (v/v) | scispace.comnih.gov |
| Flow Rate | 0.8 mL/min | 0.3 mL/min | scispace.comnih.gov |
| Detection | DAD/UV | PDA (280, 330, 520 nm) | scispace.com |
Mass Spectrometry (MS) Characterization (e.g., MS/MS, LC-ESI-QTOF, MALDI-MS)
Mass spectrometry (MS) is an indispensable tool for the structural characterization of Kaempferol 7-glucoside. When coupled with a chromatographic system like LC, it provides both retention time and mass-to-charge ratio (m/z) information, enabling confident identification.
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry is a powerful technique for the characterization of phenolic compounds, including Kaempferol 7-glucoside, in plant extracts. nih.govmdpi.commdpi.com ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. mdpi.com QTOF analyzers offer high mass accuracy and resolution, which is crucial for determining the elemental composition of the detected ions. nih.gov For Kaempferol 7-glucoside (C21H20O11), the deprotonated molecule [M-H]− is observed at an m/z of approximately 447.09. nih.govnih.gov
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. nih.gov This is essential for differentiating between isomers and elucidating the structure of the glycoside.
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another valuable technique, particularly for mass spectrometry imaging (MSI), which allows for the visualization of the spatial distribution of compounds within a sample, such as a plant tissue. creative-proteomics.commdpi.comnih.gov In MALDI-MS analysis of flavonoids, in-source fragmentation can sometimes occur, leading to the detection of the aglycone. mdpi.com
Elucidation of Fragmentation Pathways
The fragmentation patterns observed in MS/MS spectra are key to identifying Kaempferol 7-glucoside and distinguishing it from its isomers. In negative ion mode ESI-MS/MS, the most characteristic fragmentation of Kaempferol 7-glucoside ([M-H]− at m/z 447) is the loss of the glucose moiety (162 Da), resulting in the formation of the kaempferol aglycone fragment ion [Y0-H]− at m/z 285. massbank.euresearchgate.net
Further fragmentation of the aglycone can occur. The fragmentation of flavonoid glycosides is influenced by the position of the glycosidic linkage. The glycosidic bond at position 7 is known to be cleaved more readily than the bond at position 3 during MS fragmentation. csic.es
In negative-ion MALDI-MS, Kaempferol 7-glucoside can exhibit a unique fragmentation pattern involving the removal of a hydrogen radical, resulting in a product ion at m/z 446 ([M-H*-H]−). nih.govresearchgate.net This is attributed to the presence of the free hydroxyl group at the C-3 position. nih.gov The homolytic cleavage of the 7-O-glycosidic bond can also generate radical fragment ions. researchgate.net
Table 2: Key MS/MS Fragment Ions of Kaempferol 7-glucoside ([M-H]⁻ at m/z 447)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation | Source(s) |
| 447 | 285 | 162 | Loss of glucose moiety ([Y₀-H]⁻) | researchgate.netmassbank.euresearchgate.net |
| 447 | 284 | 163 | [M - Glc - H• - H]⁻ | massbank.euresearchgate.net |
| 447 | 257 | 190 | massbank.eu | |
| 285 | 257 | 28 | Loss of CO from aglycone | |
| 285 | 151 | 134 | Retro-Diels-Alder (RDA) fragmentation | massbank.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including Kaempferol 7-glucoside. nih.gov Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) experiments are utilized to determine the complete chemical structure. ukaazpublications.com
The ¹H NMR spectrum provides information about the protons in the molecule, including their chemical environment, multiplicity (splitting pattern), and coupling constants. For Kaempferol 7-glucoside, the ¹H NMR spectrum will show signals for the aromatic protons of the kaempferol aglycone and the protons of the glucose moiety. nih.gov The anomeric proton of the glucose unit is a key signal for determining the nature and stereochemistry of the glycosidic linkage. ukaazpublications.comnih.gov
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, providing a carbon skeleton of the molecule. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov
2D NMR experiments are crucial for connecting the different parts of the molecule.
COSY (Correlation Spectroscopy) shows correlations between coupled protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. ukaazpublications.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for establishing the connectivity between the sugar unit and the aglycone. ukaazpublications.comresearchgate.net
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Aglycone Moiety of Kaempferol Glycosides
| Position | ¹³C (δ ppm) | ¹H (δ ppm, multiplicity, J in Hz) | Source(s) |
| 2 | |||
| 3 | |||
| 4 | 180.0 (s) | nih.gov | |
| 5 | |||
| 6 | 100.3 (d) | 6.22 (1H, s) | nih.gov |
| 7 | |||
| 8 | 95.2 (d) | 6.39 (1H, s) | nih.gov |
| 9 | |||
| 10 | |||
| 1' | |||
| 2' | 132.3 (d) | 7.76 (2H, d, J = 8.5) | nih.gov |
| 3' | 117.0 (d) | 6.95 (2H, d, J = 8.5) | nih.gov |
| 4' | |||
| 5' | 117.0 (d) | 6.95 (2H, d, J = 8.5) | nih.gov |
| 6' | 132.3 (d) | 7.76 (2H, d, J = 8.5) | nih.gov |
Note: Chemical shifts can vary slightly depending on the solvent and the specific glycosylation pattern.
Quantitative Analysis and Development of Analytical Standards
For accurate quantification of Kaempferol 7-glucoside, the development and use of certified analytical standards are essential. extrasynthese.com These standards, often with a purity of ≥90% or higher as determined by HPLC, are used to create calibration curves for quantitative analysis. sigmaaldrich.comchemicalbook.com
Quantitative analysis is typically performed using HPLC-DAD or LC-MS. scirp.orgnih.gov In HPLC-DAD, quantification is based on the peak area of the analyte compared to a calibration curve constructed from known concentrations of the analytical standard. scirp.org LC-MS-based quantification, particularly using techniques like Multiple Reaction Monitoring (MRM), offers higher sensitivity and selectivity, which is advantageous for analyzing samples with low concentrations of the target compound or complex matrices. chemfaces.com
The validation of the analytical method is a critical step to ensure its accuracy, precision, linearity, and sensitivity. This involves assessing parameters such as intra- and inter-day precision and recovery. researchgate.net
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Activities and Molecular Targets
Currently, specific biological activities and molecular targets for Kaempferide (B1673269) 7-glucoside have not been extensively documented. Future research should prioritize screening this compound for a range of bioactivities, guided by the known effects of similar flavonoids. The exploration into its therapeutic potential could begin with investigating its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, which are characteristic of many flavonol glycosides. researchgate.netresearchgate.netchemicalbook.com
A significant avenue of investigation would be to determine if Kaempferide 7-glucoside interacts with molecular targets identified for its close analog, kaempferol (B1673270) 7-O-β-D-glucoside. These targets include key regulators of inflammation and cell survival such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. nih.gov In the context of cancer, research has shown that kaempferol 7-O-beta-D-glucoside can induce cell cycle arrest at the G2/M phase and promote apoptosis through the mitochondrial pathway by modulating proteins like Cyclin B1, Cdk1, Bax, and Bcl-2. nih.gov Investigating whether this compound shares these targets could reveal novel therapeutic applications.
Furthermore, exploring its potential as an immune checkpoint inhibitor, similar to how kaempferol 7-O-rhamnoside inhibits the PD-1/PD-L1 interaction, could open up new possibilities in immuno-oncology. mdpi.com
Table 1: Potential Molecular Targets for Future Investigation of this compound
| Category | Potential Molecular Target | Associated Activity of Analog Compounds |
|---|---|---|
| Inflammation | NF-κB, AP-1, JAK-STAT | Anti-inflammatory |
| Cancer/Apoptosis | Cyclin B1, Cdk1, Bax, Bcl-2 | Cell Cycle Arrest, Apoptosis Induction |
| Immuno-oncology | PD-1/PD-L1 | Immune Checkpoint Inhibition |
| Antiviral | HIV Protease | Antiviral (HIV) |
Deeper Elucidation of Underlying Mechanistic Pathways
A critical step in harnessing the therapeutic potential of this compound is a thorough understanding of its mechanisms of action. As direct studies are lacking, future research can be guided by the established pathways of structurally similar compounds.
For instance, studies on kaempferol 7-O-β-D-glucoside have detailed its anti-inflammatory mechanism, which involves attenuating NF-κB activation by preventing the nuclear translocation of the p65 subunit and inhibiting IκBα phosphorylation. nih.gov A similar mechanistic investigation for this compound would be invaluable. Another related compound, 6-hydroxykaempferol (B1588450) 3,6-di-O-glucoside-7-O-glucuronide, has been shown to mitigate inflammation via the HIF-1α/NF-κB signaling pathway, suggesting another potential pathway to explore. frontiersin.org
In the realm of oncology, the apoptotic mechanism of kaempferol 7-O-beta-D-glucoside in HeLa cells involves the inhibition of NF-κB nuclear translocation and modulation of the Bax/Bcl-2 ratio, indicating the involvement of the mitochondrial pathway. nih.gov Future studies should investigate whether this compound induces apoptosis in cancer cells through similar or novel mechanistic pathways. The presence of the 4'-methoxy group in kaempferide may influence its interaction with molecular targets, potentially leading to unique mechanisms of action that differ from its non-methylated counterpart.
Investigation of Synergistic Effects with Other Bioactive Compounds
The combination of natural compounds with conventional drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. There is currently no research on the synergistic effects of this compound. This represents a significant area for future investigation.
Research on other kaempferol glycosides has shown that they can modulate the activity of anticancer drugs like etoposide. mdpi.comnih.gov Therefore, a key research direction would be to assess whether this compound can act synergistically with various chemotherapeutic agents. Such studies would involve evaluating its ability to sensitize cancer cells to treatment, potentially allowing for lower, less toxic doses of conventional drugs. nih.gov
Another promising area is in combating antimicrobial resistance. Kaempferol glycosides have demonstrated the ability to potentiate the effects of antibiotics against resistant bacterial strains. Investigating whether this compound can act in synergy with antibiotics could lead to new strategies for treating challenging infections.
Advancements in Sustainable Biotechnological Production Methods
The limited availability of this compound from natural sources necessitates the development of sustainable and scalable production methods. Biotechnology offers powerful tools to achieve this. Future research should focus on chemoenzymatic and microbial synthesis routes.
One promising approach is the use of engineered microorganisms, such as Escherichia coli, to produce flavonoid 7-O-glucosides. researchgate.net This can be achieved by introducing the biosynthetic pathway for the aglycone, kaempferide, and subsequently expressing a specific glycosyltransferase capable of attaching a glucose moiety to the 7-hydroxyl group. The development of efficient whole-cell biocatalysts could provide a sustainable and environmentally friendly method for producing this compound. researchgate.net
Furthermore, advancements in enzyme engineering can be leveraged to improve the efficiency and specificity of glycosyltransferases for kaempferide. By modifying the enzyme's active site, it may be possible to enhance its catalytic activity, leading to higher yields and purity of the final product.
Table 2: Potential Biotechnological Production Strategies for this compound
| Production Strategy | Description | Potential Advantages |
|---|---|---|
| Microbial Fermentation | Engineering E. coli or Saccharomyces cerevisiae with the necessary biosynthetic pathways. | Sustainable, scalable, and uses renewable feedstocks. |
| Whole-Cell Biocatalysis | Using non-growing cells expressing a specific glycosyltransferase to convert exogenously supplied kaempferide. | Simplified downstream processing compared to fermentation. |
| Enzyme Engineering | Modifying the structure of glycosyltransferases to improve their affinity and catalytic efficiency for kaempferide. | Higher yields and specificity, reducing by-product formation. |
Development of Optimized Delivery Systems for Enhanced Bioavailability (theoretical)
A major challenge for the therapeutic application of flavonoids, including likely this compound, is their low oral bioavailability. nih.gov This is often due to poor water solubility and extensive metabolism in the gut and liver. nih.gov The methylation at the 4'-position of kaempferide might increase its lipophilicity, which could influence its absorption profile compared to non-methylated flavonoids.
Future research must focus on developing advanced delivery systems to overcome these limitations. Theoretical development of such systems can be based on successful strategies employed for other flavonoids. Encapsulation technologies are particularly promising for improving the stability, solubility, and bioavailability of these compounds.
Table 3: Theoretical Delivery Systems for Enhancing this compound Bioavailability
| Delivery System | Theoretical Mechanism of Action | Potential Benefits |
|---|---|---|
| Liposomes | Encapsulation within a lipid bilayer, which can fuse with cell membranes to facilitate cellular uptake. | Improved solubility, protection from degradation, and enhanced absorption. |
| Nanoemulsions | Formation of a stable oil-in-water emulsion containing the compound, increasing its surface area and solubility. | Enhanced gastrointestinal absorption and improved bioavailability. |
| Solid Lipid Nanoparticles (SLNs) | Entrapment within a solid lipid core, offering controlled release properties. | High stability, controlled release, and potential for targeted delivery. |
| Phytosomes | Formation of a complex between the flavonoid and phospholipids, improving its lipophilicity and absorption. | Enhanced bioavailability by facilitating passage across biological membranes. |
By systematically exploring these research avenues, the scientific community can elucidate the therapeutic potential of this compound, paving the way for its potential use in novel therapeutic applications.
Q & A
Basic Research Questions
Q. How is Kaempferide 7-glucoside synthesized and structurally characterized in academic research?
- Methodology : Synthesis typically involves enzymatic glycosylation or acid-catalyzed reactions. Structural characterization employs acid hydrolysis to release aglycone (kaempferide) and glucose, confirmed via TLC or HPLC. Spectral properties (UV, MS, NMR) are critical for identifying the glycosylation position (e.g., 7-O-glucoside). For example, UV spectral shifts with NaOAc or NaOAc/H₃BO₃ help distinguish substitution patterns .
Q. What in vitro models are used to evaluate the antioxidant and neuroprotective effects of this compound?
- Methodology : Common assays include:
- Antioxidant activity: DPPH/ABTS radical scavenging, lipid peroxidation inhibition (e.g., TBARS assay).
- Neuroprotection: SH-SY5Y or PC12 cell lines exposed to oxidative stressors (e.g., H₂O₂ or D-galactose), with viability measured via MTT assay. Caspase-3/9 activity assays quantify apoptosis .
Q. How is the bioavailability of this compound assessed in preclinical studies?
- Methodology : Pharmacokinetic studies in rodents measure plasma/tissue concentrations using LC-MS/MS. Solubility and intestinal absorption are evaluated via Caco-2 cell monolayers or in situ perfusion models. Comparative studies with structurally similar glucosides (e.g., hesperetin 7-glucoside) highlight solubility-dependent bioavailability differences .
Advanced Research Questions
Q. How to design in vivo studies to validate this compound’s anti-aging effects on the brain?
- Methodology : Use D-galactose-induced brain aging models in rodents. Behavioral tests (Morris water maze, Y-maze) assess spatial learning/memory. Biochemical markers (Aβ, Tau protein, acetylcholinesterase activity) and oxidative stress indicators (SOD, GSH, MDA) are quantified. Dose optimization (e.g., 5 mg/kg in mice) and comparison with positive controls (e.g., donepezil) are critical .
Q. How to resolve contradictions in bioactivity data between this compound and its structural analogs (e.g., kaempferol 3-glucoside)?
- Methodology : Perform comparative structure-activity relationship (SAR) studies. Key factors include:
- Glycosylation position (7-O vs. 3-O) affecting membrane permeability.
- Enzymatic stability (e.g., β-glucosidase susceptibility).
- Molecular docking to compare binding affinities for targets like COX-2 or Tau protein .
Q. What experimental strategies address reproducibility challenges in this compound research?
- Methodology :
- Standardize compound purity (≥98% via HPLC) and solvent systems for assays.
- Pre-register protocols (e.g., on Open Science Framework) to minimize bias.
- Include detailed supplementary data on experimental conditions (e.g., buffer pH, incubation times) to enable replication .
Q. How to investigate this compound’s dual role in pro-apoptotic (anticancer) and anti-apoptotic (neuroprotective) pathways?
- Methodology : Use tissue-specific models:
- Cancer: Caspase-3/9 activation and cell cycle analysis (flow cytometry) in HCC lines (HepG2, Huh7).
- Neuroprotection: Anti-apoptotic markers (Bcl-2, reduced Bax) in neuronal cells. Mechanistic studies should integrate transcriptomics (RNA-seq) and phosphoproteomics to identify pathway crosstalk .
Data Analysis and Interpretation
Q. How to statistically analyze conflicting results from this compound’s in vitro vs. in vivo efficacy?
- Methodology : Apply meta-analysis tools (e.g., RevMan) to aggregate data across studies. Adjust for variables like dosing regimen, model organism, and bioavailability. Sensitivity analyses can identify outliers or confounding factors (e.g., metabolite interference) .
Q. What computational methods predict this compound’s interaction with amyloid-β or Tau protein?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger) simulates binding to Aβ fibrils (PDB ID: 2BEG) or Tau (PDB ID: 5O3T). Molecular dynamics (GROMACS) assess binding stability. Validate predictions with SPR or ITC binding assays .
Tables for Key Methodological Comparisons
| Parameter | In Vitro Assays | In Vivo Models |
|---|---|---|
| Oxidative Stress | DPPH/ABTS, TBARS | D-galactose-induced aging, MDA/SOD levels |
| Apoptosis | Caspase-3/9 activity, Annexin V staining | TUNEL assay, Bax/Bcl-2 ratios |
| Bioavailability | Caco-2 permeability, solubility tests | LC-MS/MS pharmacokinetics in rodents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
